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molecular formula C4H9NO B1280185 1-(Aminomethyl)cyclopropanol CAS No. 74592-33-9

1-(Aminomethyl)cyclopropanol

Cat. No. B1280185
M. Wt: 87.12 g/mol
InChI Key: JXJORHGRCCODBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328110B2

Procedure details

1-(Aminomethyl)cyclopropanol was prepared using the method of I. L. Lysenko and O. G. Kulinkovich, Russ. J. Org. Chem., 37, pp. 1238-1243 (2001). A solution of 4-chloro-3-nitroquinoline (7.28 g, 34.9 mmol) in dichloromethane (30 mL) was added dropwise to a 0° C. stirred suspension of 1-(aminomethyl)cyclopropanol (36.7 mmol) and triethylamine (6.30 mL, 45.4 mmol) in dichloromethane (120 mL). The mixture was stirred at room temperature for 3 days, then was concentrated under reduced pressure. The residue was suspended in water (150 mL) and was stirred for 3 hours. The solid was isolated by filtration, washed with water (50 mL), and dried in a vacuum oven at 75° C. to afford 8.99 g of 1-{[(3-nitroquinolin-4-yl)amino]methyl}cyclopropanol as a yellow solid.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
36.7 mmol
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[NH2:15][CH2:16][C:17]1([OH:20])[CH2:19][CH2:18]1.C(N(CC)CC)C>ClCCl>[NH2:15][CH2:16][C:17]1([OH:20])[CH2:19][CH2:18]1.[N+:12]([C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:2]=1[NH:15][CH2:16][C:17]1([OH:20])[CH2:19][CH2:18]1)=[CH:10][CH:9]=[CH:8][CH:7]=2)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
7.28 g
Type
reactant
Smiles
ClC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
36.7 mmol
Type
reactant
Smiles
NCC1(CC1)O
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 days
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
was stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 75° C.

Outcomes

Product
Name
Type
product
Smiles
NCC1(CC1)O
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1NCC1(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.99 g
YIELD: CALCULATEDPERCENTYIELD 189%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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